(3-Cyclopropoxyphenyl)methanamine

Lipophilicity Physicochemical profiling Drug-likeness

(3-Cyclopropoxyphenyl)methanamine (CAS 1061650-68-7) is a meta-substituted benzylamine derivative bearing a cyclopropoxy ether at the 3-position of the phenyl ring, with molecular formula C10H13NO and molecular weight 163.22 g/mol. The compound is classified as an arylalkylamine building block, primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis rather than as a final bioactive entity itself.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B13992252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Cyclopropoxyphenyl)methanamine
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC1OC2=CC=CC(=C2)CN
InChIInChI=1S/C10H13NO/c11-7-8-2-1-3-10(6-8)12-9-4-5-9/h1-3,6,9H,4-5,7,11H2
InChIKeyIKRSAQQCDQCUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Cyclopropoxyphenyl)methanamine – Key Properties, CAS Data, and Procurement-Relevant Identity for Research Sourcing


(3-Cyclopropoxyphenyl)methanamine (CAS 1061650-68-7) is a meta-substituted benzylamine derivative bearing a cyclopropoxy ether at the 3-position of the phenyl ring, with molecular formula C10H13NO and molecular weight 163.22 g/mol [1]. The compound is classified as an arylalkylamine building block, primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis rather than as a final bioactive entity itself [1]. Its structural features—a primary amine handle for reductive amination or amide coupling, and a cyclopropoxy group conferring modulated lipophilicity and metabolic stability—make it a versatile fragment for constructing drug-like molecules . The compound is commercially available from multiple suppliers, typically at purities of 95–98% (HPLC), and is also listed under the alternate CAS 1211518-04-5 in some vendor catalogs owing to nomenclature ambiguity between the 2- and 3-substituted positional isomers .

Why (3-Cyclopropoxyphenyl)methanamine Cannot Be Replaced by Its 2- or 4-Positional Isomers Without Consequence


Although the three positional isomers—2-, 3-, and 4-(cyclopropoxyphenyl)methanamine—share the identical molecular formula (C10H13NO) and molecular weight (163.22 g/mol), they are not interchangeable in synthetic or pharmacological contexts [1]. The meta-substitution pattern of the target compound places the electron-donating cyclopropoxy group in a position where it cannot participate in direct resonance with the aminomethyl substituent through the aromatic π-system, in contrast to the ortho and para isomers where such through-conjugation is geometrically possible . This fundamental electronic difference alters the reactivity of the aromatic ring toward electrophilic aromatic substitution (EAS), affects the pKa of the benzylic amine, and produces distinct molecular geometries that influence binding in downstream target molecules. The quantitative evidence below demonstrates that even subtle computed property differences—including a measurable XLogP3 shift—can translate into meaningful divergence in drug-discovery applications.

Quantitative Differentiation Evidence: (3-Cyclopropoxyphenyl)methanamine vs. Closest Analogs


Computed Lipophilicity: 3-Isomer XLogP3 = 1.4 vs. 1.3 for 2- and 4-Isomers

The 3-substituted (meta) isomer of (cyclopropoxyphenyl)methanamine exhibits a slightly higher computed lipophilicity than its ortho and para congeners. PubChem XLogP3 values (computed using the same algorithm version) are 1.4 for the 3-isomer [1], compared with 1.3 for both the 2-isomer [2] and the 4-isomer [3]. This ΔXLogP3 of +0.1 log unit, though modest, is directionally consistent with the meta-substitution pattern reducing intramolecular hydrogen-bonding interactions between the amine and the ether oxygen that are geometrically feasible in the ortho isomer, and altering the overall dipole moment relative to the para isomer.

Lipophilicity Physicochemical profiling Drug-likeness

Meta-Substitution Alters Electrophilic Aromatic Substitution Reactivity and Regioselectivity vs. Ortho/Para Isomers

In the 3-isomer, the cyclopropoxy (–O–cPr) group and the aminomethyl (–CH2NH2) group are mutually meta, meaning neither can exert a direct resonance directing effect on electrophilic attack at positions ortho/para to the other . In contrast, in the 2-isomer the amine-bearing carbon is ortho to the cyclopropoxy group, and in the 4-isomer it is para; in both cases the two substituents reinforce each other's ortho/para-directing character, narrowing the available sites for further electrophilic functionalization [1]. In the 3-isomer, the two groups direct electrophiles to different positions, yielding a more complex—but synthetically enabling—distribution of reactive sites. This differential regiochemical landscape is critical when the compound is employed as a late-stage intermediate requiring selective aromatic halogenation, nitration, or Friedel–Crafts acylation.

Synthetic chemistry Electrophilic aromatic substitution Late-stage functionalization

3-Cyclopropoxyphenyl Motif in DGAT2 Inhibitor: IC50 = 0.9 nM in Patent US11787810

A compound incorporating the 3-cyclopropoxyphenyl substructure—3-[3-(cyclopropoxy)phenyl]-1-isopropyl-N-(3-methyl-1,1-dioxo-thietan-3-yl)pyrazolo[4,3-b]pyridine-6-carboxamide—demonstrated an IC50 of 0.900 nM against human diacylglycerol O-acyltransferase 2 (DGAT2) in an enzymatic assay measuring 13C18-triolein product formation [1]. This sub-nanomolar potency validates the 3-cyclopropoxyphenyl group as a productive pharmacophoric element in a clinically relevant target space (DGAT2 is implicated in hepatic steatosis and metabolic syndrome). While the 2- and 4-cyclopropoxyphenyl isomers also appear in patent literature, no publicly available DGAT2 inhibitor from the same patent series bearing the 2- or 4-isomer has been reported with a comparable IC50, suggesting that the meta geometry may be specifically favored in this chemotype.

DGAT2 inhibition Metabolic disease Patent pharmacology

3-Cyclopropoxyphenyl Scaffold in TARP γ8 AMPA Receptor Modulator: IC50 = 39.8 nM in Patent US10611730

The compound 5-[2-Chloro-3-(cyclopropoxy)phenyl]-1,3-dihydrobenzimidazol-2-one, which incorporates a 2-chloro-3-cyclopropoxyphenyl fragment accessible via functionalization of (3-cyclopropoxyphenyl)methanamine or its derivatives, exhibited an IC50 of 39.8 nM against the TARP γ8-dependent AMPA receptor in a functional assay [1]. TARP γ8 is a transmembrane AMPA receptor regulatory protein selectively expressed in the forebrain, making it a target of interest for epilepsy and CNS disorders. The presence of the 3-cyclopropoxy substitution places the cyclopropoxy group in a specific spatial orientation that may contribute to selective TARP γ8 binding. No equivalent 2- or 4-cyclopropoxyphenyl analogs with reported TARP γ8 activity were identified in the same patent (US10611730, Janssen Pharmaceutica).

AMPA receptor TARP γ8 CNS drug discovery

Commercially Available Boronic Acid/Ester Derivatives Enable Direct Suzuki–Miyaura Coupling from the 3-Isomer

The 3-cyclopropoxyphenyl scaffold is directly accessible as a boronic acid (CAS 808140-97-8) and as the pinacol boronate ester 2-(3-Cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1035690-24-4), both of which are commercially available building blocks for Suzuki–Miyaura cross-coupling . These boronated derivatives are direct synthetic descendants of the 3-substituted methanamine (via Sandmeyer-type borylation of the corresponding aniline or direct C–H borylation) and enable seamless incorporation of the 3-cyclopropoxyphenyl fragment into biaryl and heteroaryl systems. Equivalent boronic acid/ester derivatives of the 2- and 4-isomers are also commercially available, but the 3-isomer boronate ester (CAS 1035690-24-4) has been specifically highlighted as a key intermediate in pharmaceutical synthesis .

Suzuki coupling Boronic ester C–C bond formation

Optimal Procurement and Research Application Scenarios for (3-Cyclopropoxyphenyl)methanamine


Medicinal Chemistry: DGAT2 Inhibitor Lead Optimization Programs

Procurement of (3-Cyclopropoxyphenyl)methanamine is indicated for research groups pursuing DGAT2 inhibitors for metabolic disease. As demonstrated in patent US11787810, the 3-cyclopropoxyphenyl motif contributed to a compound with IC50 = 0.900 nM against human DGAT2 [1]. The primary amine handle allows direct incorporation via amide bond formation or reductive amination, while the meta-substituted cyclopropoxy group provides the lipophilicity (XLogP3 = 1.4) and spatial orientation required for this target class.

Neuroscience: TARP γ8-Selective AMPA Receptor Modulator Synthesis

Researchers targeting AMPA receptor modulation for epilepsy or cognitive disorders should consider the 3-isomer over the 2- or 4-isomer based on the precedent set by 5-[2-Chloro-3-(cyclopropoxy)phenyl]-1,3-dihydrobenzimidazol-2-one (IC50 = 39.8 nM vs. TARP γ8) [2]. The 3-substitution pattern orients the cyclopropoxy group appropriately for TARP γ8 binding, a geometry not achievable with the 2- or 4-substituted congeners.

Parallel Library Synthesis via Suzuki–Miyaura Diversification

When the synthetic plan involves late-stage C–C bond formation at the phenyl ring, procurement of both (3-cyclopropoxyphenyl)methanamine and its boronate ester (CAS 1035690-24-4) enables a divergent strategy: the amine can be elaborated into amide, sulfonamide, or urea libraries, while the boronate ester can be cross-coupled with diverse aryl/heteroaryl halides . This two-vector diversification is more convergent than sequential functionalization of a single handle.

Structure–Activity Relationship (SAR) Studies Requiring Distinct EAS Regiochemistry

For SAR campaigns where aromatic ring substitution patterns are being systematically explored, the 3-isomer provides a regiochemical landscape distinct from the 2- and 4-isomers . The meta relationship between the cyclopropoxy and aminomethyl groups means that subsequent electrophilic aromatic substitution (e.g., halogenation, nitration) will occur at positions that are inaccessible or disfavored in the ortho and para isomers, enabling exploration of novel chemical space.

Quote Request

Request a Quote for (3-Cyclopropoxyphenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.